molecular formula C14H18ClN3O2 B2919019 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide CAS No. 887709-89-9

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide

Cat. No. B2919019
CAS RN: 887709-89-9
M. Wt: 295.77
InChI Key: QFNDZOKSVLTBDD-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit anti-cancer properties by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways.

Scientific Research Applications

Antibacterial Activity

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide: derivatives have been synthesized and investigated for their antibacterial activity. These compounds, particularly when linked with ciprofloxacin, have shown broad antibacterial activity against both Gram-positive and Gram-negative strains, including S. aureus , P. aeruginosa , E. coli , and C. albicans . The minimum inhibitory concentration (MIC) range of these derivatives was found to be 0.06–42.23 µg/mL, which is quite potent compared to the standard ciprofloxacin with an MIC range of 0.15–3.25 µg/mL .

Antifungal Activity

Some derivatives of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide have also demonstrated comparable antifungal activity to ketoconazole against Candida albicans . This suggests potential applications in treating fungal infections, with MIC ranges indicating effective inhibition at low concentrations .

DNA Gyrase Inhibition

The synthesized hybrids of this compound have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. The inhibitory activity against DNA gyrase was compared to that of ciprofloxacin, with IC50 values ranging from 0.231 ± 0.01 to 7.592 ± 0.40 µM, indicating a strong potential for development as antimicrobial agents .

Anti-inflammatory Effects

A related piperazine derivative has been studied for its anti-inflammatory effects. It has shown promising results in reducing edema and pro-inflammatory cytokines like TNF-α and IL-1β in animal models. This suggests that N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide could be modified to enhance its anti-inflammatory properties for potential therapeutic applications .

Anti-nociceptive Properties

The same piperazine derivative has been evaluated for its anti-nociceptive properties, demonstrating a dose-dependent decrease in pain response in animal tests. This indicates that N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide could be explored for its analgesic properties, potentially leading to new pain management medications .

Molecular Docking Studies

Molecular docking studies of the ciprofloxacin hybrids have confirmed the ability of these compounds to form stable complexes with the target enzyme DNA gyrase. This provides a molecular basis for the observed antibacterial activity and supports further research into the design of new antibiotics .

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-11(19)17-6-8-18(9-7-17)13-4-2-12(3-5-13)16-14(20)10-15/h2-5H,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNDZOKSVLTBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide

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